Butyl (2-chloropyridin-4-yl)carbamate
Description
Butyl (2-chloropyridin-4-yl)carbamate is a pyridine-derived carbamate compound characterized by a chlorine substituent at the 2-position of the pyridine ring and a butyl carbamate group at the 4-position. Carbamates of this class are often intermediates in pharmaceutical and agrochemical synthesis, leveraging their stability and functional group compatibility .
Properties
CAS No. |
138763-65-2 |
|---|---|
Molecular Formula |
C10H13ClN2O2 |
Molecular Weight |
228.67 g/mol |
IUPAC Name |
butyl N-(2-chloropyridin-4-yl)carbamate |
InChI |
InChI=1S/C10H13ClN2O2/c1-2-3-6-15-10(14)13-8-4-5-12-9(11)7-8/h4-5,7H,2-3,6H2,1H3,(H,12,13,14) |
InChI Key |
AZJLZPTVXCEPCK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC(=O)NC1=CC(=NC=C1)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of butyl (2-chloropyridin-4-yl)carbamate typically involves the reaction of 2-chloropyridine-4-amine with butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using column chromatography to obtain the desired compound .
Industrial Production Methods
Industrial production methods for this compound involve similar synthetic routes but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
Butyl (2-chloropyridin-4-yl)carbamate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides.
Reduction Reactions: Reduction of the carbamate group can lead to the formation of amines.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium thiocyanate. The reactions are typically carried out in polar solvents such as dimethylformamide (DMF) at elevated temperatures.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid are used under mild conditions.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed in anhydrous solvents.
Major Products Formed
Substitution Reactions: Formation of substituted pyridines.
Oxidation Reactions: Formation of pyridine N-oxides.
Reduction Reactions: Formation of amines.
Scientific Research Applications
Butyl (2-chloropyridin-4-yl)carbamate is utilized in various scientific research fields, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in the study of enzyme inhibitors and receptor ligands.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of butyl (2-chloropyridin-4-yl)carbamate involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it can interact with receptors, modulating their signaling pathways .
Comparison with Similar Compounds
Comparison with Structural Analogs
Key Observations:
Substitution Patterns: The tert-butyl analog in and has a chlorine at the pyridine 4-position and carbamate at the 2-position, making it a positional isomer of the target compound. This difference influences electronic distribution and reactivity. For example, the H-6 proton in the tert-butyl analog resonates at δ 8.22 due to deshielding by the adjacent chlorine .
Synthetic Efficiency: The tert-butyl analog in was synthesized in 77% yield via reaction of 2-amino-4-chloropyridine with di-tert-butyl dicarbonate in isobutanol . The butyl variant may require modified conditions due to differences in carbamate group stability.
Heterocycle Variations :
- The pyrimidine analog () replaces the pyridine ring with a pyrimidine, reducing basicity and altering hydrogen-bonding capacity. Its molecular weight (229.66) is comparable to pyridine analogs, but the nitrogen-rich structure may enhance coordination with metal catalysts .
Physicochemical and Reactivity Trends
- Melting Points : The tert-butyl analog’s high melting point (150°C) suggests strong crystal lattice interactions, likely due to hydrogen bonding from the NH group and tert-butyl packing . The butyl variant may exhibit lower melting points due to reduced steric bulk.
- Reactivity : Chlorine at the pyridine 2-position (as in the target compound) may direct electrophilic substitution to the 5-position, whereas 4-chloro derivatives (e.g., ) could favor reactivity at the 3-position.
Research Implications
The structural diversity among these analogs underscores the importance of substitution patterns in tuning properties for specific applications. For instance:
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